![molecular formula C5H8ClNO2 B2640000 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 1841081-26-2](/img/structure/B2640000.png)
2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
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Overview
Description
2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, can be synthesized from N-boc-diallylamine . It is a solid substance with a molecular weight of 149.58 .
Synthesis Analysis
The synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can be achieved through a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. Its InChI code is 1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
A number of studies have detailed synthetic routes to create pyrrole derivatives, showcasing the versatility and importance of these compounds in organic chemistry. For example, pyrrolopyridine analogs of nalidixic acid were synthesized to explore their antibacterial activity, demonstrating the significance of pyrrole derivatives in medicinal chemistry (Toja et al., 1986). Another study presented a convenient procedure for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, highlighting the utility of pyrrole derivatives in the development of diverse chemical libraries (Ryabukhin et al., 2012).
Biological and Pharmacological Activities
Pyrrole derivatives have been studied for their various biological activities, including analgesic, antiinflammatory, and antileukemic effects. Research has shown that certain pyrrole-2-carboxylic acid derivatives exhibit significant analgesic and antiinflammatory properties, making them candidates for therapeutic applications (Muchowski et al., 1985). Additionally, derivatives such as 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) have been evaluated for their antileukemic activity, showcasing the potential of pyrrole compounds in cancer treatment (Ladurée et al., 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives have been found to have a wide range of biological activities
Mode of Action
It is known that pyrrole derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
It is known that pyrrole derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c .
Result of Action
It is known that pyrrole derivatives can have a variety of biological effects, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
properties
IUPAC Name |
2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBONQQTYSBKKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride |
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